molecular formula C18H16N2O2S B2648397 (Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide CAS No. 342594-75-6

(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide

Cat. No. B2648397
CAS RN: 342594-75-6
M. Wt: 324.4
InChI Key: KUOQCQZGZHRPSY-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide, also known as BMT-047, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells.

Scientific Research Applications

Catalytic Applications and Synthesis

  • Development of P-chiral Phosphine Ligands: Research on rigid P-chiral phosphine ligands, such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrates the utility of these ligands in synthesizing chiral pharmaceutical ingredients, hinting at potential catalytic applications for similar compounds (Imamoto et al., 2012).

Molecular Structure and Antioxidant Activity

  • Analysis of Molecular Structure and Antioxidant Properties: A study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide explored its structure using X-ray diffraction and DFT calculations, alongside assessing its antioxidant properties. This research underscores the importance of understanding the structural attributes and potential biological activities of similar compounds (Demir et al., 2015).

Metabolic Studies

  • Metabolic Fate of Novel Compounds: An investigation into the circulatory and excretory metabolites of ZJM-289, a novel nitric oxide donor, in rat models reveals extensive metabolism and the formation of pharmacologically active metabolites, suggesting a framework for studying the metabolic fate of chemically related entities (Li et al., 2011).

Synthetic Routes and Chemical Reactivity

  • Synthetic Routes to Heterocyclic Derivatives: Research on the synthesis and enantioselective hydrogenation of exocyclic enamides, such as (Z)-3-arylidene-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines, shows the potential for developing complex molecules with high enantiomeric excess, which could be relevant for designing synthetic routes for similar compounds (Zhou et al., 2005).

Environmental Remediation

  • Biodegradation of Xenobiotics: A study on the biodegradation of zoxamide by pure bacterial strains highlights the potential for microbial remediation of hazardous substances, suggesting similar strategies could be explored for the environmental management of related chemical entities (Ahmad et al., 2020).

properties

IUPAC Name

(Z)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOQCQZGZHRPSY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C(=S)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-cyanoprop-2-enethioamide

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